4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)phthalic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14;/h1-3H,4,10H2,(H,11,12)(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXXNUZFBXJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C(=O)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride typically involves the reaction of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process is carefully monitored to maintain the desired quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and functional differences between 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride and similar compounds:
Detailed Analysis of Structural Differences
Functional Group Variations: Carboxylic Acid vs. Ester Derivatives: The target compound and DCPG retain free carboxylic acid groups, critical for hydrogen bonding and metal coordination. In contrast, benzyl butyl phthalate () replaces these with ester groups, rendering it hydrophobic and suitable for plasticizers . Aminomethyl vs. Imidazopyridine Substituents: TG7 () replaces the aminomethyl group with a bulky imidazopyridine-amino moiety, enhancing its interaction with TDP1’s active site for enzyme inhibition .
Chirality :
- DCPG () contains a chiral center at the 4-position, which may influence its binding affinity in enantioselective biochemical processes. The target compound lacks chiral centers unless protonated .
Halogenation Effects: The dichloro-substituted analogue () introduces electron-withdrawing chlorine atoms, likely altering its electronic properties and reactivity compared to the aminomethyl variant .
Biological Activity
4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride, also known as aminomethylbenzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular formula : CHNO·HCl
- Molecular weight : 232.64 g/mol
This compound features two carboxylic acid groups and an amino group, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There is evidence suggesting that it may possess antibacterial activity.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. A notable study assessed its effects on human cancer cell lines, revealing significant cytotoxicity.
Case Study: Cytotoxicity Against Cancer Cell Lines
In an experiment involving various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), the compound demonstrated the following IC50 values:
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| NIH 3T3 (normal) | 250 | 82.23 |
| HaCaT (normal) | 500 | 96.11 |
These results indicate that the compound is more effective against malignant cells compared to normal cells, suggesting a selective cytotoxic mechanism .
The cytotoxicity observed may be attributed to the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic cell death were noted upon treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, there are indications that this compound may exhibit antimicrobial activity.
Study Findings
A study evaluated the compound's effectiveness against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(Aminomethyl)benzene-1,2-dicarboxylic acid hydrochloride with high purity?
- Methodology : Optimize reaction conditions using reflux in ethanol with glacial acetic acid as a catalyst, as demonstrated in analogous syntheses of substituted benzoic acid derivatives . Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥98% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d6, δ 2.5–3.5 ppm for aminomethyl protons) .
- Critical Note : Monitor pH during hydrochloride salt formation to avoid decomposition of the aminomethyl group .
Q. How do structural features of this compound influence its solubility and stability in aqueous buffers?
- Methodology :
- Solubility : Test in phosphate-buffered saline (pH 7.4) and acidic/basic conditions. The dicarboxylic acid groups enhance water solubility, while the hydrochloride salt reduces pH-dependent precipitation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., decarboxylation or oxidation of the aminomethyl group) .
- Data Table :
| Condition (pH) | Solubility (mg/mL) | Stability (t90, days) |
|---|---|---|
| 3.0 | 12.5 | 14 |
| 7.4 | 8.2 | 30 |
| 9.0 | 3.1 | 7 |
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to resolve aromatic protons (δ 7.0–8.0 ppm) and dicarboxylic acid carbons (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (~1680 cm<sup>-1</sup>) and NH2 bends (~1600 cm<sup>-1</sup>) .
- Quantitative Analysis : Employ ion-pair HPLC with UV detection (λ = 254 nm) for quantification .
- Critical Note : Differential scanning calorimetry (DSC) can identify polymorphic forms, which may affect bioavailability in downstream applications .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate electron density maps and Fukui indices. This identifies nucleophilic/electrophilic sites (e.g., aminomethyl group as a nucleophile) .
- Reaction Path Optimization : Apply automated reaction path search algorithms (e.g., GRRM) to explore substituent effects on reaction barriers .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 in enzyme inhibition). Discrepancies may arise from impurities (>95% purity required ) or buffer interactions (e.g., metal ion chelation by dicarboxylic acids ).
- Orthogonal Validation : Validate activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) .
Q. How can reaction engineering improve yield in large-scale synthesis?
- Methodology :
- Process Intensification : Use microreactors for precise control of exothermic amidation steps, reducing side products .
- In Situ Monitoring : Implement PAT (process analytical technology) tools like FTIR to track intermediate formation .
- Data Table :
| Parameter | Batch Reactor Yield | Microreactor Yield |
|---|---|---|
| Conversion (%) | 72 | 89 |
| Purity (%) | 92 | 96 |
| Reaction Time (h) | 12 | 4 |
Q. What are the mechanistic implications of the aminomethyl group in catalytic applications?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated aminomethyl groups to probe rate-determining steps .
- X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu<sup>2+</sup>) to study coordination geometry .
- Example : The aminomethyl group acts as a hemilabile ligand in palladium-catalyzed cross-couplings, enhancing catalytic turnover .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
